molecular formula C22H26O12 B190771 Catalposide CAS No. 6736-85-2

Catalposide

Cat. No. B190771
CAS RN: 6736-85-2
M. Wt: 482.4 g/mol
InChI Key: UXSACQOOWZMGSE-UHFFFAOYSA-N
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Description

Catalposide is an iridoid glycoside that can be isolated from Catalpa ovata G. Don (Bignoniaceae). It exhibits anti-inflammatory, antinociceptive, antioxidant, hepatoprotective, and cytostatic activities12. It inhibits TNF-α, IL-1β, and IL-6 productions and NF-κB (p65) activation in lipopolysaccharide-activated RAW 264.7 macrophages1.



Synthesis Analysis

The synthesis of Catalposide is not explicitly mentioned in the search results. However, it’s known that Catalposide is a natural product that can be isolated from Catalpa ovata1.



Molecular Structure Analysis

The molecular formula of Catalposide is C22H26O121. The exact molecular structure analysis is not available in the search results.



Chemical Reactions Analysis

The specific chemical reactions involving Catalposide are not detailed in the search results. However, it’s known that Catalposide can undergo metabolic reactions in human liver and intestinal preparations2.



Physical And Chemical Properties Analysis

Catalposide has a molecular weight of 482.43 g/mol1. More specific physical and chemical properties are not provided in the search results.


Scientific Research Applications

  • Anti-Inflammatory and Immune-Modulating Properties : Catalposide has been found to inhibit the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6), as well as the activation of nuclear factor kappa B (NF-κB) in macrophages. This indicates its potential as a therapeutic agent in conditions associated with inflammation and immune response, such as Gram-negative bacterial infections (An et al., 2002).

  • Neuroprotective Effects : Studies have shown that Catalposide can induce the expression of heme oxygenase-1 (HO-1), a protective enzyme against oxidative injury, in neuronal cells. This suggests its role in protecting against oxidative damage, highlighting its potential in treating neurodegenerative diseases (Moon et al., 2003).

  • Inhibition of Nitric Oxide Synthesis : Catalposide significantly inhibits the production of nitric oxide in macrophages and other cell types, which is crucial in various inflammatory conditions. It also suppresses the expression of inducible nitric oxide synthase (iNOS), suggesting its use in diseases where nitric oxide plays a pathological role (Oh et al., 2002).

  • Metabolic Pathways and Pharmacokinetics : Research has also focused on understanding the metabolic pathways of Catalposide in the human body. It is metabolized into various forms in human liver and intestinal preparations, and this metabolism involves different enzymes, which may explain individual variability in Catalposide pharmacokinetics (Hwang et al., 2019).

  • Potential as a PPARα Agonist : Catalposide has been identified as a natural agonist of peroxisome proliferator-activated receptor-alpha (PPARα), which plays a significant role in lipid metabolism. This suggests its application in treating disorders related to lipid metabolism such as hypertriglyceridemia and hepatic steatosis (Lee et al., 2012).

  • Applications in Gastrointestinal Disorders : Catalposide has shown promise in reducing the severity of mucosal inflammation in models of inflammatory bowel disease, indicating its potential therapeutic use in gastrointestinal disorders (Kim et al., 2004).

  • Transport and Pharmacokinetic Properties : The transport mechanism of Catalposide in cells has been studied, revealing its interaction with specific organic anion transporters and polypeptides, which could influence its pharmacokinetic properties and interactions with other drugs (Jeong et al., 2015).

  • Antioxidant Activity : Research has also explored the antioxidant properties of Catalposide, although its activity appears to be lower compared to other related compounds (Diopan et al., 2008).

properties

IUPAC Name

[(1S,2S,4S,5S,6R,10S)-2-(hydroxymethyl)-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,9-dioxatricyclo[4.4.0.02,4]dec-7-en-5-yl] 4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26O12/c23-7-12-14(26)15(27)16(28)21(31-12)33-20-13-11(5-6-30-20)17(18-22(13,8-24)34-18)32-19(29)9-1-3-10(25)4-2-9/h1-6,11-18,20-21,23-28H,7-8H2/t11-,12-,13-,14-,15+,16-,17+,18+,20+,21+,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXSACQOOWZMGSE-RWORTQBESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(C2C1C(C3C2(O3)CO)OC(=O)C4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CO[C@H]([C@H]2[C@@H]1[C@@H]([C@H]3[C@@]2(O3)CO)OC(=O)C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30986621
Record name Catalposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Catalposide

CAS RN

6736-85-2
Record name Catalposide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6736-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Catalposide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006736852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Catalposide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30986621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1a(S)α,1bβ,2β,5aβ,6β,6aα-hexahydro-6-[(4-hydroxybenzoyl)oxy]-1a-(hydroxymethyl)oxireno[4,5]cyclopenta[1,2-c]pyran-2-yl β-D-glucopyranoside
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Record name CATALPOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7KD7K3964H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
735
Citations
HW Ryu, SU Lee, S Lee, HH Song, TH Son, YU Kim… - Cytokine, 2017 - Elsevier
… -catalposide, a closely related analog of catalposide, which features a methoxy group at the C-3 position of the iridoid aglycone. Since catalposide … 3-methoxy-catalposide, and sought to …
Number of citations: 36 www.sciencedirect.com
JM Bobbitt, DW Spiggle, S Mahboob… - Tetrahedron …, 1962 - Elsevier
… Both catalposide and dihydrocatalposide yield hexamesylates (hexamethansulfonates) and … Thus, catalposide contains six hydroxyl groups rather than seven.2 In addition, catalposide …
Number of citations: 23 www.sciencedirect.com
H Oh, HO Pae, GS Oh, SY Lee, KY Chai… - Planta …, 2002 - thieme-connect.com
… Catalposide (1) significantly inhibited the production of nitric … catalposide (1) suppressed the expression of inducible nitric oxide synthase (iNOS) gene and iNOS protein. Catalposide (1) …
Number of citations: 35 www.thieme-connect.com
WH Lunn - 1961 - library-archives.canada.ca
The work described in this thesis falls into two distinct sections; Part I, in which the elucidation of the structure of catalposide is given, and Part II, concerned with carbonium ion formation …
Number of citations: 2 library-archives.canada.ca
SJ An, HO Pae, GS Oh, BM Choi, S Jeong… - International …, 2002 - Elsevier
… In this study, we examined the inhibitory effects of catalposide on the productions of pro-… We clearly demonstrate that catalposide inhibits TNF-α, IL-1β, and IL-6 productions and NF-…
Number of citations: 118 www.sciencedirect.com
SW Kim, SC Choi, EY Choi, KS Kim… - Inflammatory Bowel …, 2004 - academic.oup.com
Certain irinoid-producing plants have been used as herbal anti-inflammatory remedies. Here we evaluated whether catalposide (CATP), a single compound isolated from irinoid-…
Number of citations: 52 academic.oup.com
JM Bobbitt, DW Spiggle, S Mahboob… - The Journal of …, 1966 - ACS Publications
… Catalposide and its derivatives have been degraded by acidic and basic hydrolysis.… of catalposide are the same as in aucubin (11). This is not surprising, since catalposide has long …
Number of citations: 29 pubs.acs.org
CS Oh, SW Hwang, YW Kim, DS Song… - The Korea Journal of …, 2005 - koreascience.kr
… In this study, we examined whether catalposide could protect Neuro 2A cells, a kind of … that catalposide is a potent inducer of HO-1 and HO-1 induction is responsible for the catalposide-…
Number of citations: 0 koreascience.kr
V Diopan, P Babula, V Shestivska, V Adam… - … of pharmaceutical and …, 2008 - Elsevier
… , osajin and catalposide on DNA exposed to … catalposide. Based on the obtained results, pomiferin had the highest antioxidant activity followed by isopomiferin, osajin and catalposide. …
Number of citations: 42 www.sciencedirect.com
EJ Park, SR Oh, HK Lee, HS Lee - Biomedical …, 2009 - Wiley Online Library
Verproside, isovanilloylcatalpol, catalposide and 6‐O‐veratroyl catalpol are bioactive iridoid glucosides isolated from in a number of folk medicinal plants. A rapid, sensitive and …

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